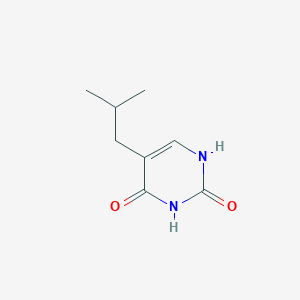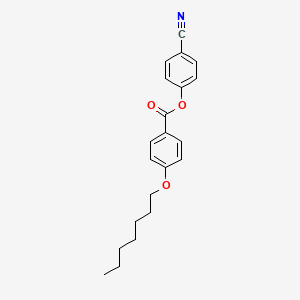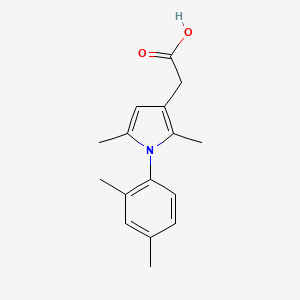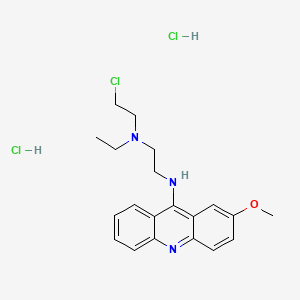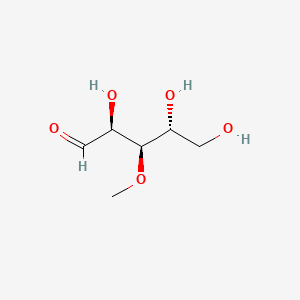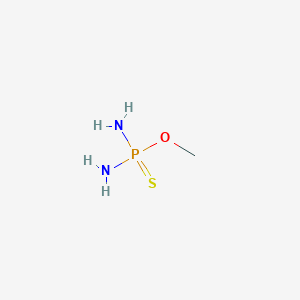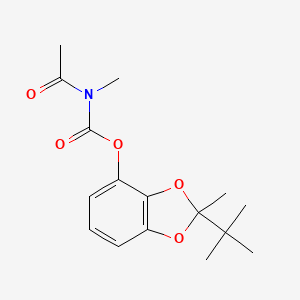
1,3-Benzodioxol-4-ol, 2-tert-butyl-2-methyl-, acetylmethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxol-4-ol, 2-tert-butyl-2-methyl-, acetylmethylcarbamate is an organic compound with a complex structure It contains a benzodioxole ring, a tert-butyl group, a methyl group, and an acetylmethylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-4-ol, 2-tert-butyl-2-methyl-, acetylmethylcarbamate typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the tert-butyl and methyl groups, and the attachment of the acetylmethylcarbamate moiety. Common reagents used in these reactions include tert-butyl alcohol, methyl iodide, and acetyl chloride. The reaction conditions often involve the use of catalysts such as Lewis acids and bases to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxol-4-ol, 2-tert-butyl-2-methyl-, acetylmethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reaction conditions vary depending on the desired transformation, with factors such as solvent choice, temperature, and reaction time being critical .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,3-Benzodioxol-4-ol, 2-tert-butyl-2-methyl-, acetylmethylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxol-4-ol, 2-tert-butyl-2-methyl-, acetylmethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxol-4-ol: A simpler analog without the tert-butyl, methyl, and acetylmethylcarbamate groups.
2-tert-butyl-2-methyl-1,3-benzodioxole: Lacks the acetylmethylcarbamate moiety.
Acetylmethylcarbamate derivatives: Compounds with similar carbamate functionality but different aromatic or aliphatic groups.
Uniqueness
1,3-Benzodioxol-4-ol, 2-tert-butyl-2-methyl-, acetylmethylcarbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
40374-15-0 |
|---|---|
Fórmula molecular |
C16H21NO5 |
Peso molecular |
307.34 g/mol |
Nombre IUPAC |
(2-tert-butyl-2-methyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate |
InChI |
InChI=1S/C16H21NO5/c1-10(18)17(6)14(19)20-11-8-7-9-12-13(11)22-16(5,21-12)15(2,3)4/h7-9H,1-6H3 |
Clave InChI |
WQHPLOJGHXJQEE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)C(=O)OC1=CC=CC2=C1OC(O2)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


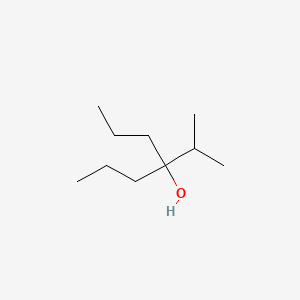
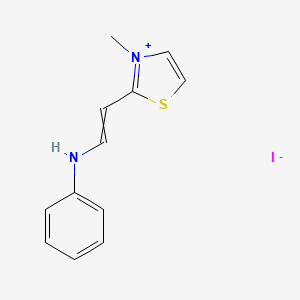
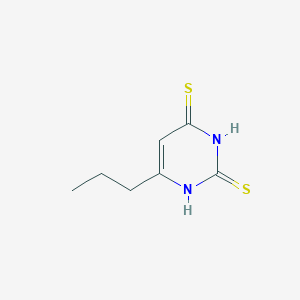
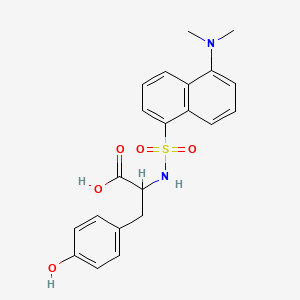
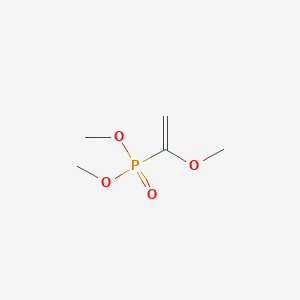
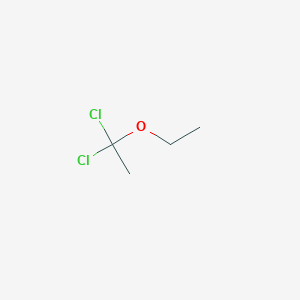
![N-[(Diethylamino)methyl]pyridine-4-carbothioamide](/img/structure/B14658701.png)
